4-Methoxy-2-nitroaniline

Catalog No.
S579041
CAS No.
96-96-8
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-nitroaniline

CAS Number

96-96-8

Product Name

4-Methoxy-2-nitroaniline

IUPAC Name

4-methoxy-2-nitroaniline

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3

InChI Key

QFMJFXFXQAFGBO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

solubility

7.14e-04 M

Synonyms

1-Amino-2-nitro-4-methoxybenzene; 2-Nitro-4-methoxyaniline; 2-Nitro-4-methoxybenzenamine; 2-Nitro-p-anisidine; 3-Nitro-4-aminoanisole; 4-Amino-1-methoxy-3-nitrobenzene; 4-Amino-3-nitroanisole; 4-Methoxy-2-nitroaniline; 4-Methoxy-2-nitrobenzenamine; 4

Canonical SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

The exact mass of the compound 4-Methoxy-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.14e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5509. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxy-2-nitroaniline, commercially recognized as Fast Bordeaux GP Base, is a highly functionalized aromatic amine featuring an ortho-nitro and para-methoxy substitution pattern relative to the primary amine[1]. It is a critical building block in two major industrial sectors: the synthesis of blockbuster proton pump inhibitors (such as omeprazole) and the manufacturing of azoic dyes and pigments [2]. The compound typically presents as an orange-to-red crystalline powder with a melting point of 123–127 °C. Its unique push-pull electronic configuration—driven by the electron-donating methoxy group and the electron-withdrawing nitro group—dictates its reactivity in diazotization and selective nitro-reduction processes, making it a highly specific precursor that cannot be substituted by simpler nitroanilines [1].

Attempting to substitute 4-methoxy-2-nitroaniline with closely related isomers, such as 2-methoxy-4-nitroaniline, or generic unmethoxylated nitroanilines fundamentally disrupts downstream product viability. In pharmaceutical applications, the exact ortho-nitro/para-methoxy geometry is an absolute requirement for forming the 5-methoxy-1H-benzimidazole core of omeprazole; generic nitroanilines fail to provide this structural moiety. In dye manufacturing, the relative positions of the methoxy and nitro groups govern the molecule's intramolecular charge transfer. Substituting with 2-methoxy-4-nitroaniline induces a hypsochromic shift and alters the apparent color density, shifting the final product from the intended Bordeaux/Red shades to incompatible yellow or altered red profiles[1]. Furthermore, the isomers exhibit distinct toxicological profiles, necessitating specific occupational handling and waste treatment protocols[2].

Regioselective Nitro-Reduction Yield for Omeprazole Precursor Synthesis

The commercial viability of 4-methoxy-2-nitroaniline in pharmaceutical manufacturing relies on its efficient reduction to 4-methoxy-1,2-phenylenediamine. Under optimized catalytic hydrogenation (e.g., 10% Pd/C in ethanol/methanol) or neutral chemical reduction, 4-methoxy-2-nitroaniline achieves near-quantitative conversion yields (>95-99%) [1]. In contrast, attempting to build the benzimidazole core using alternative methoxylated or unmethoxylated nitroaniline baselines either fails to produce the required omeprazole intermediate entirely or requires multi-step functionalization that drastically reduces overall yield. The specific activation provided by the para-methoxy group facilitates clean, regioselective reduction without the extensive side-product formation seen in simpler nitroaromatics.

Evidence DimensionIntermediate reduction yield for PPI synthesis
Target Compound Data>95-99% yield of 4-methoxy-1,2-phenylenediamine
Comparator Or BaselineUnsubstituted nitroanilines (structurally incompatible for target API)
Quantified DifferenceProvides the exact structural requirement with near-quantitative yield, eliminating multi-step workarounds.
ConditionsCatalytic hydrogenation (Pd/C, H2) or neutral chemical reduction.

Procurement for omeprazole manufacturing strictly requires this exact isomer to achieve the necessary benzimidazole core with economically viable conversion rates.

Isomer-Specific Cytochrome P450 1A Subfamily Induction

4-Methoxy-2-nitroaniline exhibits a highly specific hepatic enzyme induction profile that sharply distinguishes it from its structural isomers. In rodent models, 4-methoxy-2-nitroaniline is a potent and selective inducer of CYP1A1 (measured via ethoxyresorufin O-deethylation, EROD activity)[1]. In direct comparative studies, the ability to induce EROD activity follows the order 4-methoxy-2-nitroaniline > 2-methoxy-5-nitroaniline > 2-methoxy-4-nitroaniline. Conversely, 2-methoxy-4-nitroaniline is the primary inducer of CYP1A2 (MROD activity), where 4-methoxy-2-nitroaniline shows the weakest induction [1]. This distinct biochemical interaction highlights the profound impact of the methoxy group's position on biological activity.

Evidence DimensionHepatic CYP1A subfamily induction selectivity
Target Compound DataPrimary inducer of CYP1A1 (EROD activity)
Comparator Or Baseline2-Methoxy-4-nitroaniline (Primary inducer of CYP1A2 / MROD)
Quantified Difference2-Methoxy-4-nitroaniline primarily induces CYP1A2, while 4-methoxy-2-nitroaniline primarily induces CYP1A1.
ConditionsSingle intraperitoneal injection (0.44 mmol/kg) in rodent models, measuring hepatic microsomal activities.

This distinct toxicological profile is critical for designing accurate in vitro assays and establishing appropriate occupational exposure and safety protocols.

Chromophore Absorption and Apparent Color Density in Azo Dyes

In the synthesis of disperse azo dyes, the choice of nitroanisidine isomer fundamentally alters the dye's optical properties. Dyes synthesized using 4-methoxy-2-nitroaniline as the diazonium salt precursor (e.g., X-377 series) yield specific apparent color densities (e.g., 17.88 for specific diethylamino derivatives) tailored for deep red and Bordeaux shades [1]. In contrast, substituting with 2-methoxy-4-nitroaniline (161-A series) produces a higher apparent color density (21.03) but induces a strong hypsochromic effect due to the altered electron-withdrawing dynamics of the para-nitro group [1]. This structural shift changes the light absorption profile, making the isomers non-interchangeable for shade matching.

Evidence DimensionApparent color density and absorption shift in disperse dyes
Target Compound DataApparent color density of ~17.88 (X-377-2-D derivative)
Comparator Or Baseline2-Methoxy-4-nitroaniline (161-A derivative, density 21.03)
Quantified Difference2-Methoxy-4-nitroaniline yields a higher density but causes an unacceptable hypsochromic shift for Bordeaux shade matching.
ConditionsDiazotization and coupling with 3-(N,N-diethyl)amino-4-methoxyacetaniline, applied in supercritical CO2 media.

Dye manufacturers must procure the exact 4-methoxy-2-nitroaniline isomer to maintain the specific absorption wavelengths required for Fast Bordeaux and related red pigments.

Recalcitrance to Complete Mineralization in Fenton Oxidation

The industrial processing of 4-methoxy-2-nitroaniline requires specialized wastewater treatment due to its resistance to standard advanced oxidation processes. Studies on Fenton oxidation demonstrate that even when 100 mg/L of 4-methoxy-2-nitroaniline is completely decomposed (100% parent compound removal), the Total Organic Carbon (TOC) removal efficiency plateaus at approximately 30.7–31.5% at an optimal pH of 3.0 [1]. This indicates that the compound breaks down into highly stable, recalcitrant by-products (such as oxalic, acetic, and formic acids) rather than fully mineralizing. This behavior contrasts with simpler anilines, which typically achieve much higher TOC reduction under identical Fenton conditions.

Evidence DimensionTotal Organic Carbon (TOC) removal efficiency
Target Compound Data~31% TOC removal at complete parent compound decomposition
Comparator Or BaselineStandard unfunctionalized anilines (typically >70% TOC removal)
Quantified Difference4-Methoxy-2-nitroaniline leaves ~69% of organic carbon as stable acid by-products, whereas simpler anilines mineralize more completely.
ConditionsFenton oxidation of 100 mg/L effluent at optimal pH 3.0.

Facility managers must factor this recalcitrance into their procurement and operational models, as standard effluent treatment will not achieve full mineralization.

Pharmaceutical API Manufacturing (Omeprazole Precursor)

As the penultimate precursor in proton pump inhibitor synthesis, 4-methoxy-2-nitroaniline is procured for high-yield reduction to 4-methoxy-1,2-phenylenediamine, which is subsequently cyclized to form the critical benzimidazole core of omeprazole [1].

Azoic Dye and Pigment Production

Utilized industrially as 'Fast Bordeaux GP Base,' the compound undergoes diazotization to manufacture deep red and Bordeaux disperse dyes, where its specific isomer structure dictates the final color fastness and shade matching [2].

Analytical and Toxicological Benchmarking

Employed as a specific reference standard in hepatic enzyme assays to differentiate CYP1A1 induction pathways from those triggered by its structural isomers, ensuring accurate toxicological profiling [3].

Physical Description

DryPowder; Liquid

XLogP3

1.9

LogP

1.94 (LogP)

Melting Point

124.0 °C

UNII

1UYX3YYQ1G

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

96-96-8

Wikipedia

2-nitro-4-methoxyaniline

Biological Half Life

0.13 Days

General Manufacturing Information

Synthetic dye and pigment manufacturing
Benzenamine, 4-methoxy-2-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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